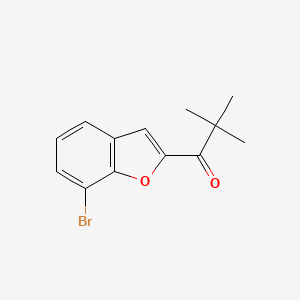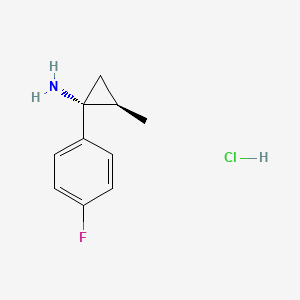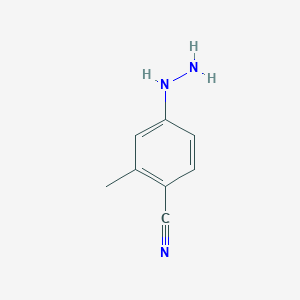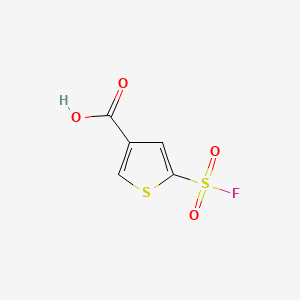![molecular formula C36H27N B13645369 4-(2-phenylphenyl)-N-[4-(2-phenylphenyl)phenyl]aniline](/img/structure/B13645369.png)
4-(2-phenylphenyl)-N-[4-(2-phenylphenyl)phenyl]aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-phenylphenyl)-N-[4-(2-phenylphenyl)phenyl]aniline is an organic compound that belongs to the class of aromatic amines This compound is characterized by its complex structure, which includes multiple phenyl groups attached to an aniline core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-phenylphenyl)-N-[4-(2-phenylphenyl)phenyl]aniline typically involves multi-step organic reactions. One common method includes the coupling of biphenyl derivatives with aniline under specific conditions. The reaction often requires the use of catalysts such as palladium or copper to facilitate the coupling process. The reaction conditions may include elevated temperatures and inert atmospheres to ensure the desired product yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions. The process is optimized to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and advanced purification techniques such as chromatography may be employed to achieve high-quality products.
化学反応の分析
Types of Reactions
4-(2-phenylphenyl)-N-[4-(2-phenylphenyl)phenyl]aniline can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve specific substitutions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of functionalized aromatic compounds.
科学的研究の応用
4-(2-phenylphenyl)-N-[4-(2-phenylphenyl)phenyl]aniline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and binding affinities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials, including polymers and dyes.
作用機序
The mechanism by which 4-(2-phenylphenyl)-N-[4-(2-phenylphenyl)phenyl]aniline exerts its effects is primarily through its interactions with molecular targets. The compound can bind to specific receptors or enzymes, influencing their activity. The pathways involved may include signal transduction mechanisms that lead to various biological responses.
類似化合物との比較
Similar Compounds
Biphenyl: A simpler structure with two phenyl rings.
Triphenylamine: Contains three phenyl groups attached to a nitrogen atom.
Tetraphenylethene: Known for its photochromic and fluorescence properties.
Uniqueness
4-(2-phenylphenyl)-N-[4-(2-phenylphenyl)phenyl]aniline is unique due to its specific arrangement of phenyl groups and the presence of an aniline core. This structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
特性
分子式 |
C36H27N |
|---|---|
分子量 |
473.6 g/mol |
IUPAC名 |
4-(2-phenylphenyl)-N-[4-(2-phenylphenyl)phenyl]aniline |
InChI |
InChI=1S/C36H27N/c1-3-11-27(12-4-1)33-15-7-9-17-35(33)29-19-23-31(24-20-29)37-32-25-21-30(22-26-32)36-18-10-8-16-34(36)28-13-5-2-6-14-28/h1-26,37H |
InChIキー |
FLNGTJGQZUIEIM-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2C3=CC=C(C=C3)NC4=CC=C(C=C4)C5=CC=CC=C5C6=CC=CC=C6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B13645290.png)
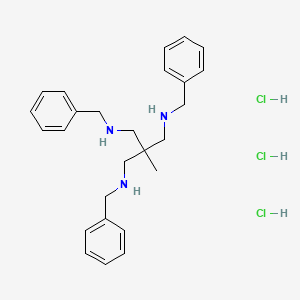
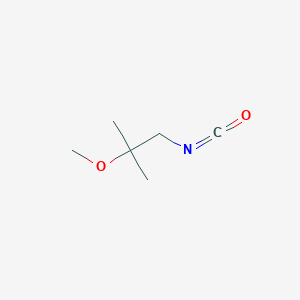
![1-[(1-ethyl-1H-imidazol-2-yl)methyl]-2-methylpiperazine](/img/structure/B13645302.png)
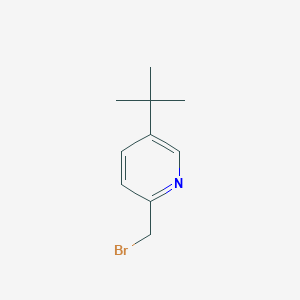
![(3R)-3-[(2-fluorophenyl)methoxy]piperidinehydrochloride](/img/structure/B13645312.png)
![(R)-(5-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol](/img/structure/B13645326.png)
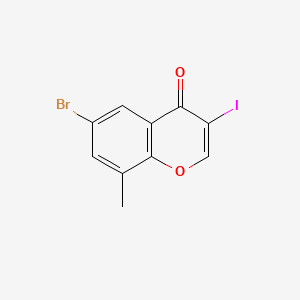
![2,2-dimethyl-hexahydro-2H-furo[3,4-b]morpholine](/img/structure/B13645334.png)
